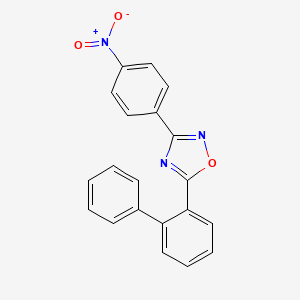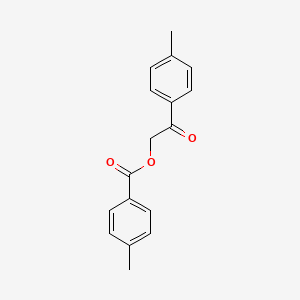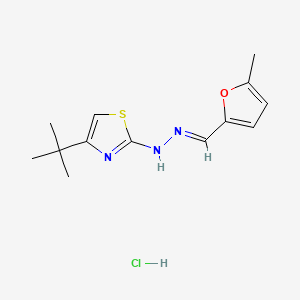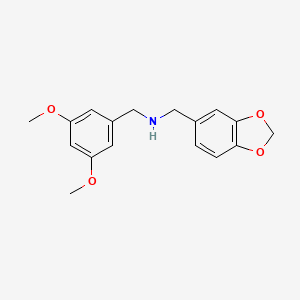
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
More research is needed to fully understand the mechanism of action of this compound.
3. Formulation development: Research is needed to develop formulations of this compound that can improve its solubility and bioavailability.
4. Combination therapy: Studies are needed to determine the potential of this compound in combination with other therapeutic agents.
5. Target identification: Studies are needed to identify the specific targets of this compound and its potential in the treatment of various diseases.
Conclusion:
In conclusion, 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in various scientific studies. This compound has potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. However, further research is needed to fully understand its pharmacological effects and potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been shown to have high potency against various diseases, making it a potential therapeutic agent.
2. Low toxicity: this compound has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments.
3. Easy synthesis: The synthesis of this compound is relatively easy and can be carried out in a laboratory setting.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to administer in vivo.
2. Lack of clinical trials: Despite promising results in preclinical studies, this compound has not yet been tested in clinical trials, making it difficult to assess its potential as a therapeutic agent.
3. Limited research: There is a limited amount of research on this compound, which makes it difficult to fully understand its pharmacological effects.
Direcciones Futuras
There are several future directions for research on 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Some of these directions include:
1. Clinical trials: Further studies are needed to determine the safety and efficacy of this compound in humans.
2.
Métodos De Síntesis
The synthesis of 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-biphenylcarboxylic acid hydrazide and 4-nitrobenzoyl chloride in the presence of a base catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. This compound has shown promising results in various studies, including:
1. Anticancer activity: this compound has shown significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells.
2. Anti-inflammatory activity: This compound has shown anti-inflammatory activity in various animal models, making it a potential therapeutic agent for inflammatory diseases.
3. Antimicrobial activity: this compound has shown antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
3-(4-nitrophenyl)-5-(2-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)16-12-10-15(11-13-16)19-21-20(26-22-19)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDMSDNOPZLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)


![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)
![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)



![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)
